molecular formula C18H16ClN3O4 B4616576 N-(5-chloro-2-methoxyphenyl)-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarboxamide

N-(5-chloro-2-methoxyphenyl)-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarboxamide

Cat. No.: B4616576
M. Wt: 373.8 g/mol
InChI Key: WHMCLSWEUFQHCK-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarboxamide is a useful research compound. Its molecular formula is C18H16ClN3O4 and its molecular weight is 373.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.0829337 g/mol and the complexity rating of the compound is 521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Activity

Compounds related to the queried chemical have been extensively studied for their synthesis and potential antibacterial activity. For instance, novel derivatives have been synthesized through reactions involving hydrazine, showcasing their potential against various bacterial strains. These studies contribute to the ongoing search for new antibacterial agents, especially in the face of rising antibiotic resistance (Aghekyan et al., 2020; Hishmat et al., 1989).

Cytotoxicity and Antimicrobial Properties

Further research into compounds with similar structures has revealed their potential cytotoxicity against certain cancer cell lines, highlighting their possible use in cancer therapy. Additionally, antimicrobial and antifungal activities have been observed, indicating a broad spectrum of potential therapeutic applications (Hassan et al., 2014; Mickevičienė et al., 2015).

Vasorelaxant Agents and Antioxidant Activities

Certain derivatives, such as benzofuran-morpholinomethyl-pyrazoline hybrids, have shown significant vasodilatation properties, suggesting potential applications in cardiovascular disease treatments. Additionally, antioxidant activities have been reported, which could be relevant in the development of therapeutic agents aimed at combating oxidative stress (Hassan et al., 2014; Rangaswamy et al., 2017).

Coordination Compounds and Novel Syntheses

Research has also delved into the synthesis of coordination compounds involving similar chemical structures, exploring their structure, biological activity, and potential as antimicrobial agents. This line of inquiry opens avenues for the development of new materials with unique properties and applications (Gulea et al., 2019).

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[(3-methyl-1-benzofuran-2-carbonyl)amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4/c1-10-12-5-3-4-6-14(12)26-16(10)17(23)21-22-18(24)20-13-9-11(19)7-8-15(13)25-2/h3-9H,1-2H3,(H,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMCLSWEUFQHCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NNC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-chloro-2-methoxyphenyl)-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarboxamide
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N-(5-chloro-2-methoxyphenyl)-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarboxamide
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N-(5-chloro-2-methoxyphenyl)-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarboxamide
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N-(5-chloro-2-methoxyphenyl)-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarboxamide
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N-(5-chloro-2-methoxyphenyl)-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarboxamide
Reactant of Route 6
N-(5-chloro-2-methoxyphenyl)-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarboxamide

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